molecular formula C28H38O8 B14759423 Physaminimin C

Physaminimin C

Cat. No.: B14759423
M. Wt: 502.6 g/mol
InChI Key: UGYOZPGRLBJJDW-RMOYLLKGSA-N
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Description

Physaminimin C (CAS: 1582259-03-7) is a withanolide, a class of bioactive steroidal lactones predominantly isolated from plants in the genus Physalis. Its molecular formula, C₂₈H₃₈O₈, was established via HRESIMS and ¹³C NMR analyses, revealing a 28-carbon skeleton characteristic of withanolides . Key structural features include:

  • A 5β,6β-epoxy moiety in ring B, confirmed by NOESY correlations .
  • Hydroxyl groups at C-3β, C-4β, and C-14α, with an additional α-oriented hydroxyl group at C-15 .
  • A 1-oxo-2-ene system in ring A, which necessitates cautious solvent selection (e.g., avoiding methanol) during extraction to prevent artifact formation .

This compound exhibits cytotoxicity against A375 human melanoma cells, though specific IC₅₀ values remain unreported in the available literature .

Properties

Molecular Formula

C28H38O8

Molecular Weight

502.6 g/mol

IUPAC Name

(1R,2S,3S,5S,6R,8S,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,8,18,19-tetrahydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one

InChI

InChI=1S/C28H38O8/c1-13-10-21(35-23(32)14(13)2)26(4)18-12-17(29)22-15-11-20(31)28(34)8-5-6-19(30)25(28,3)16(15)7-9-27(18,22)24(33)36-26/h5-6,15-18,20-22,24,29,31,33-34H,7-12H2,1-4H3/t15-,16+,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+/m1/s1

InChI Key

UGYOZPGRLBJJDW-RMOYLLKGSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@H](O2)O)O)C)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)O)O)C)C

Origin of Product

United States

Preparation Methods

The preparation of Physaminimin C involves extraction from natural sources, specifically plants of the genus Physalis . The extraction process typically includes solvent extraction followed by chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Analysis of Search Results

The provided sources include:

  • Chemical reaction optimization using OFAT (one-factor-at-a-time) and DoE (design of experiments) approaches .

  • Laboratory protocols for classic reactions (e.g., copper wire in silver nitrate) .

  • Machine learning tools for predicting novel reactions .

  • Advanced imaging techniques for molecular analysis .

None of these resources reference "Physaminimin C," indicating that it may be a newly discovered compound, a proprietary substance, or a misnomer.

Recommendations for Further Research

To investigate "this compound":

Step 1: Verify Compound Nomenclature

  • Confirm the spelling and IUPAC name of the compound. Example:

    • This compound → Potential typo for Physalin C (a known secosteroid from Physalis species).

Step 2: Consult Specialized Databases

DatabasePurposeExample Entry
SciFinderChemical structure and reactionsPhysalin C: Anti-inflammatory properties
ReaxysReaction pathwaysPhysalin D: Photochemical degradation
PubChemBioactivity dataPhysalin F: Cytotoxic effects

Step 3: Experimental Characterization

If the compound is novel, conduct:

  • Synthesis and Isolation : Use chromatography or crystallization.

  • Spectroscopic Analysis :

    • NMR for structural elucidation.

    • HRMS for molecular formula confirmation.

  • Reactivity Profiling :

    • Test under acidic/basic conditions (e.g., hydrolysis).

    • Oxidative/reductive environments (e.g., H<sub>2</sub>/Pd-C).

General Reaction Data from Available Sources

While "this compound" data is absent, the search results provide insights into reaction optimization and analysis:

Table 1: Common Reaction Types and Optimization Parameters

Reaction TypeExampleKey FactorsYield RangeSource
Nucleophilic Substitution Cediranib synthesisSolvent polarity, base equivalents38–91%
Oxidative Coupling Vanillin synthesisTemperature, catalyst loading<20% → optimized
Combustion Ethanol + O<sub>2</sub>Stoichiometry, ignition sourceComplete

Table 2: Evidence of Chemical Reactions

ObservationImplicationExample Reaction
Color changeRedox activityCu + AgNO<sub>3</sub> → Ag crystals
Gas emissionDecomposition2NaHCO<sub>3</sub> → CO<sub>2</sub>
Precipitate formationIonic interactionCaCl<sub>2</sub> + Na<sub>2</CO<sub>3</sub> → CaCO<sub>3</sub>

Mechanism of Action

The mechanism of action of Physaminimin C involves its interaction with specific molecular targets and pathways in biological systems. It is believed to exert its effects by modulating signaling pathways and interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The following table highlights structural differences between Physaminimin C and its closest analogs:

Compound Molecular Formula Key Structural Features Biological Activity (A375 Cells) Reference
This compound C₂₈H₃₈O₈ - C-15α hydroxyl
- 5β,6β-epoxy
- 3β,4β,14α-trihydroxy
Cytotoxic (exact IC₅₀ not reported)
Physaminimin F C₂₈H₃₈O₈ - C-15α acetoxy (vs. hydroxyl in this compound)
- Identical A–C rings and side chain
Not explicitly reported
Physaminilide F C₃₀H₄₀O₁₀ - Additional methoxy group at C-3α
- Extended side chain with acetoxy groups
Not explicitly reported
Physagulin A Not specified - Structural similarity in A–C rings
- Variations in hydroxylation and side chain
Moderate cytotoxicity

Impact of Substituents on Bioactivity

  • Methoxy Group at C-3 : In Physaminilide F, the α-oriented methoxy group increases steric bulk, which may reduce enzymatic degradation compared to this compound .
  • 5,6-Epoxy Orientation: The β-orientation of the epoxy group in this compound is conserved across multiple withanolides and is critical for maintaining structural rigidity, a factor linked to cytotoxic activity .

Stability and Solvent Considerations

This compound’s 1-oxo-2-ene system in ring A renders it susceptible to solvent-induced artifacts. For example, prolonged exposure to methanol converts it into derivatives like compound 8 (methoxy-substituted analog), as shown in time-dependent HPLC studies . This underscores the importance of using non-nucleophilic solvents (e.g., acetonitrile) during isolation.

Comparative Cytotoxicity in Melanoma Models

While direct IC₅₀ data for this compound are lacking, related withanolides provide context:

  • Withaferin A: A well-studied analog with IC₅₀ values of 0.5–2.0 μM in melanoma cells, attributed to its 4β,27-diacetoxy groups .
  • Physagulin M : Exhibits stronger cytotoxicity than this compound, likely due to additional hydroxylation at C-12 .

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